molecular formula C23H23FN2O4 B3014387 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 381708-80-1

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3014387
CAS No.: 381708-80-1
M. Wt: 410.445
InChI Key: PMZMFBSZGGMYPE-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2-one core substituted with a benzoyl group at position 4, a 2-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 2-morpholinoethyl chain at position 1.

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-18-9-5-4-8-17(18)20-19(21(27)16-6-2-1-3-7-16)22(28)23(29)26(20)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORFDRSJOORGL-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be incorporated through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached via nucleophilic substitution using a morpholine derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols or hydrocarbons from the carbonyl groups.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name / Key Features Position 4 Substituent Position 5 Substituent Position 1 Substituent Molecular Weight Notable Properties Reference
Target Compound Benzoyl 2-Fluorophenyl 2-Morpholinoethyl 400.40 High solubility due to morpholine
4-(Furan-2-carbonyl) Analogue Furan-2-carbonyl 2-Fluorophenyl 2-Morpholinoethyl 378.20 Reduced aromaticity vs. benzoyl
4-(Thiophene-2-carbonyl) Analogue Thiophene-2-carbonyl 2-Fluorophenyl 2-Morpholinoethyl 400.40 Enhanced electron-rich character
5-(5-Methylfuran-2-yl) Derivative 4-Cyclopropyl 5-Methylfuran-2-yl 3-(Dimethylamino)propyl Not reported Potential biofilm inhibition
4-(Trifluoromethoxy)phenyl Derivative 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 2-Hydroxypropyl 436.16 High melting point (246–248°C)
4-Benzyl-3-(2-fluorophenyl) Compound Benzyl Phenyl Not reported Not reported 93% synthesis yield

Physicochemical Data

  • Melting Points : The 4-(trifluoromethoxyphenyl) derivative melts at 246–248°C, while the benzyl-substituted analogue melts at 61–63°C, reflecting differences in crystallinity and intermolecular interactions .
  • Molecular Weight : Ranges from 343.33 (furan-2-carbonyl derivative) to 468.50 (E)-configured acryloyl-substituted compound, with higher weights correlating with bulkier substituents .

Key Insights and Implications

  • Morpholinoethyl Advantage: This substituent is recurrent in analogues (e.g., CAS: 381188-66-5), underscoring its role in enhancing pharmacokinetic properties .
  • Synthetic Challenges : Lower yields in trifluoromethoxy derivatives (32%) vs. benzyl analogues (93%) suggest steric or electronic hindrance during synthesis .

Biological Activity

4-benzoyl-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex molecular structure, has been investigated for various pharmacological properties, including anticancer, antibacterial, and tubulin polymerization inhibition.

The chemical formula of the compound is C23H23FN2O4C_{23}H_{23}FN_2O_4, with a molecular weight of approximately 410.45 g/mol. Its structure includes a benzoyl group, a fluorophenyl moiety, and a morpholinoethyl side chain, which contribute to its diverse biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. In particular, studies have shown that similar pyrrole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds related to this compound demonstrated potent inhibition against various cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
4-benzoyl...NCI-ADR-RES0.95Tubulin polymerization inhibition
4-benzoyl...MCF-70.90Microtubule disruption

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar pyrrole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). One study reported a lead compound with minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA, indicating potential for further development as an antibacterial agent .

Table 2: Antibacterial Activity Against MRSA

CompoundMIC (µg/mL)Resistance Type
Lead Compound8MRSA
Control>16Linezolid-resistant MRSA

The biological activity of this compound can be attributed to its ability to bind to tubulin and inhibit its polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, the compound's structural features allow it to interact with bacterial enzymes, potentially inhibiting their growth.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance, a study involving a series of pyrrole derivatives demonstrated significant tumor regression in murine models when treated with these compounds . Another investigation into the antibacterial effects noted that certain derivatives could effectively reduce bacterial load in infected mice without significant toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-benzoyl-5-(2-fluorophenyl)pyrrolone derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization or condensation reactions. For example, substituting aldehydes (e.g., 2-fluorobenzaldehyde) in a one-pot reaction with morpholinoethylamine and benzoyl chloride under reflux conditions yields the target structure. Optimization involves adjusting reaction time (e.g., 3–24 hours), temperature (room temperature to reflux), and solvent systems (e.g., MeOH or THF). Low yields due to poor solubility may require recrystallization from methanol or cold-water precipitation .
Substituted Aldehyde Reaction Time Yield Conditions
3-Trifluoromethyl benzaldehyde24 h9%Reflux, MeOH recrystallization
4-tert-Butyl benzaldehyde3 h62%Room temperature

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed m/z 420.1573 vs. calculated 420.1344 for a related analog). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) .

Q. How can crystallization challenges be addressed during purification?

  • Methodological Answer : Poor crystallization may arise from high polarity or steric hindrance. Strategies include slow evaporation in mixed solvents (e.g., MeOH:H₂O) or seeding with analogous crystals. X-ray crystallography (e.g., PDB ID A1IZ9) can guide solvent selection by analyzing packing motifs and hydrogen-bonding networks .

Advanced Research Questions

Q. What structural features influence the compound’s reactivity in ring-forming reactions?

  • Methodological Answer : The 3-hydroxy group and benzoyl moiety facilitate tautomerization, enabling cyclization. Substituents at the 5-position (e.g., 2-fluorophenyl) sterically hinder or accelerate ring closure. Computational modeling (DFT or MD simulations) can predict transition states, while kinetic studies under varying pH or temperature quantify activation barriers .

Q. How do electronic effects of substituents impact biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -CF₃) at the 5-position enhance electrophilicity, potentially improving target binding. For example, fluorophenyl analogs show increased metabolic stability compared to chlorophenyl derivatives. Activity assays (e.g., enzyme inhibition) paired with Hammett σ values or molecular docking (PDB ligands) correlate substituent effects with potency .
Substituent σ (Hammett) IC₅₀ (μM) LogP
2-Fluorophenyl+0.341.22.8
4-tert-Butylphenyl-0.205.63.5

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved in structural elucidation?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR or NOESY experiments can detect conformational flexibility. Single-crystal X-ray diffraction (e.g., CCDC entry G1V) provides definitive bond lengths and angles, resolving ambiguities .

Q. What experimental designs are suitable for probing reaction mechanisms (e.g., radical vs. polar pathways)?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in the hydroxy group) or trapping experiments (e.g., TEMPO for radicals) identify intermediates. Kinetic isotope effects (KIE) and solvent polarity studies (using ε values) distinguish between mechanisms. For example, a KIE > 1.0 suggests proton transfer in the rate-determining step .

Data Contradictions and Resolution

Q. Why do similar synthetic routes yield variable purity across analogs (e.g., 9% vs. 62%)?

  • Methodological Answer : Side reactions (e.g., aldol condensation) compete when electron-rich aldehydes are used. Monitoring by TLC or LC-MS at intermediate steps isolates byproducts. Purification via column chromatography (silica gel, hexane:EtOAc gradient) improves purity for low-yielding reactions .

Q. How to address inconsistencies in melting points reported across studies?

  • Methodological Answer : Polymorphism or solvate formation (e.g., MeOH vs. anhydrous crystals) alters melting ranges. Differential Scanning Calorimetry (DSC) and powder XRD distinguish polymorphs. Standardized recrystallization protocols (e.g., slow cooling) ensure reproducibility .

Methodological Best Practices

  • Synthesis : Pre-dry solvents (MgSO₄) and reagents to minimize hydrolysis.
  • Characterization : Use deuterated solvents (DMSO-d₆) for NMR to avoid peak splitting.
  • Crystallography : Optimize crystal growth via vapor diffusion (e.g., ether into CHCl₃) .

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